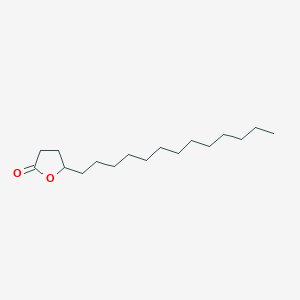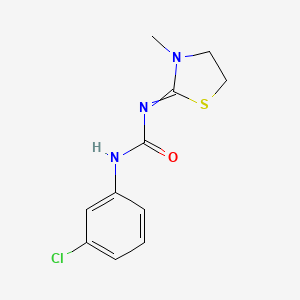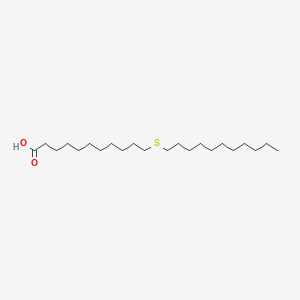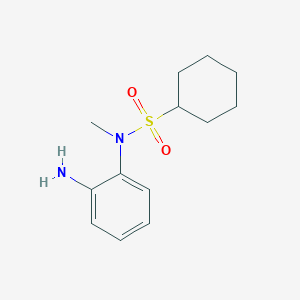
2(3H)-Furanone, dihydro-5-tridecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-tridecyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by a furanone ring with a long tridecyl side chain, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-tridecyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of γ-hydroxy acids or their derivatives. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanone, dihydro-5-tridecyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent extraction and purification techniques are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-tridecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.
Substitution: The tridecyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated lactones.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-tridecyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-tridecyl- exerts its effects involves interactions with specific molecular targets. The furanone ring can interact with enzymes and receptors, modulating their activity. The long tridecyl side chain enhances the compound’s lipophilicity, allowing it to integrate into cell membranes and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, dihydro-5-pentyl-: Similar structure but with a shorter side chain.
2(3H)-Furanone, dihydro-5-heptyl-: Another analog with a medium-length side chain.
2(3H)-Furanone, dihydro-5-nonyl-: Features a nonyl side chain, differing in length from the tridecyl variant.
Uniqueness
2(3H)-Furanone, dihydro-5-tridecyl- stands out due to its long tridecyl side chain, which imparts unique physical and chemical properties
Properties
CAS No. |
110071-72-2 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-tridecyloxolan-2-one |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-17(18)19-16/h16H,2-15H2,1H3 |
InChI Key |
ZZKHCCCWEVWBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)


![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)

